Agmatine
Overview
Description
It was first discovered in 1910 by Albrecht Kossel . Agmatine is found in various organisms, including bacteria, plants, and animals, and plays a significant role in multiple physiological processes. It is known for its modulatory action on neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism .
Mechanism of Action
Target of Action
Agmatine, a natural metabolite of the amino acid arginine, primarily targets several receptors and ion channels. These include neurotransmitter systems, nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages, and neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .
Mode of Action
This compound interacts with its targets in various ways. It blocks nitric oxide synthesis by reducing the NOS-2 protein in astroglial cells and macrophages . In terms of its benefit in psychiatric disorders, it is suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .
Biochemical Pathways
This compound influences several biochemical pathways. It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It also controls nitric oxide (NO) synthesis by inhibiting NO synthase (NOS) activity, and regulates polyamine biosynthesis and transport through the induction of antizyme .
Pharmacokinetics (ADME Properties)
The ADME properties of this compound are still under investigation. It is known that a large portion of this compound is supplemented from diets and gut microbiota . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.
Result of Action
This compound has several physiological effects. Its cardiovascular effects include mildly reducing heart rate and blood pressure . It has been associated with the regulation of cell differentiation, nitric oxide synthesis, and murine brain endothelial cell migration, relief of chronic pain, cerebral edema, and apoptotic cell death in experimental CNS disorders .
Action Environment
Environmental factors can influence the action of this compound. For instance, dietary arginine is converted to this compound through the acid-resistant mechanism of E. coli induced by environmental acidification . Moreover, this compound’s influence on metabolism may be mediated via cAMP-PKA, which could potentially curtail the metabolic and hormonal derangements associated with obesity .
Biochemical Analysis
Biochemical Properties
Agmatine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound modulates neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . It binds to α2-adrenergic and imidazoline receptors, displacing clonidine and potentially acting as a neurotransmitter . Additionally, this compound inhibits nitric oxide synthase, reducing nitric oxide production, and affects polyamine biosynthesis by inhibiting ornithine decarboxylase .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce oxidative stress, enhance glomerular filtration rate, and promote mild hypoglycemic states . It also affects neurotransmission, glucose metabolism, and carnitine biosynthesis, indicating its broad impact on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to several receptors, including NMDA, alpha-2 adrenergic, serotonin, opioid, and imidazoline receptors . This compound inhibits nitric oxide synthase-2 (NOS-2) protein in astroglial cells and macrophages, reducing nitric oxide synthesis . It also modulates neurotransmitter receptor activity, influencing various signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its neuroprotective effects over extended periods, preventing brain edema and preserving blood-brain barrier integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to adverse effects . For instance, in mouse models, this compound at doses of 20 and 40 mg/kg significantly decreased immobility time in behavioral tests, indicating its antidepressant-like action . Excessive doses may result in toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from arginine by the enzyme arginine decarboxylase and can be further metabolized by agmatinase into putrescine and urea . Alternatively, this compound can be oxidized into 4-guanidinobutyrate by diamine oxidase . These pathways highlight this compound’s role in polyamine biosynthesis and its interaction with various enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the polyamine transport system . This system mediates this compound uptake in mammalian cells, ensuring its proper distribution and localization . This compound’s transport is energy-dependent and involves carrier-mediated mechanisms . Its distribution varies across different tissues, with higher concentrations observed in organs with low arginine decarboxylase activity .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is found in various cellular compartments, including the endoplasmic reticulum and mitochondria . This compound’s localization at endoplasmic membranes near the nuclear envelope suggests its involvement in intracellular signaling and regulatory processes . Additionally, this compound is localized pre- and postsynaptically in neurons, indicating its role in neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
Agmatine can be synthesized through the decarboxylation of L-arginine using the enzyme arginine decarboxylase. This reaction typically occurs under specific conditions, including the presence of a biocatalyst and a coenzyme such as phosphopyridoxal . The reaction can be represented as follows:
L-argininearginine decarboxylasethis compound+CO2
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods to enhance yield and efficiency. One such method includes the use of engineered Corynebacterium crenatum, which overexpresses arginine decarboxylase to produce this compound from glucose through one-step fermentation . This method addresses issues related to chemical synthesis, such as low efficiency and environmental pollution.
Chemical Reactions Analysis
Types of Reactions
Agmatine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by diamine oxidase to form γ-guanidinobutyraldehyde.
Hydrolysis: This compound is hydrolyzed by agmatinase to produce urea and putrescine.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Diamine oxidase: Used for the oxidation of this compound.
Agmatinase: Catalyzes the hydrolysis of this compound.
Enzymatic conditions: Typically involve specific pH levels and temperatures to optimize reaction rates.
Major Products
Putrescine: A major product formed from the hydrolysis of this compound.
γ-Guanidinobutyraldehyde: Formed from the oxidation of this compound.
Scientific Research Applications
Agmatine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of polyamines and other nitrogen-containing compounds.
Biology: Plays a role in cellular signaling and regulation of ion channels.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, neuropathic pain, cognitive decline, and metabolic diseases
Comparison with Similar Compounds
Agmatine is often compared to other biogenic amines, such as:
Putrescine: A product of this compound hydrolysis, involved in polyamine biosynthesis.
Spermidine and Spermine: Polyamines that share similar physiological roles with this compound.
Histamine and Tyramine: Other biogenic amines with distinct roles in neurotransmission and metabolism.
This compound’s uniqueness lies in its ability to modulate multiple molecular targets simultaneously, making it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-aminobutyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPJABKJHAVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040961 | |
Record name | Agmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Agmatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action is still being investigated for all of the potential indications of agmatine. Some of the biochemical mechanisms discovered so far concern agmatine's indication for diabetes, neuroprotection, and psychiatric conditions. In diabetes, agmatine produces hypoglycemia by increasing the release of insulin form pancreatic islet cells and increasing glucose uptake by the cells through increased endorphin release from the adrenal glands. Concerning neuroprotection, agmatine's effects are thought to involve modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis. Agmatine blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages. With respect to agmatine's benefit in psychiatric disorders, it is suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors. Specifically when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland. | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
306-60-5 | |
Record name | Agmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Agmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | agmatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56332 | |
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Record name | Agmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminobutyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Agmatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-238 degress Celcius | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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